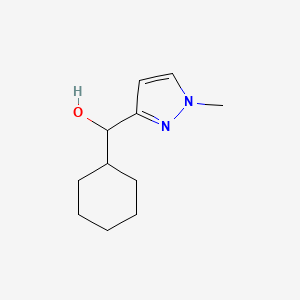

cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol

Descripción general

Descripción

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C11H18N2O It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of cyclohexylmethyl bromide with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran at room temperature. The resulting product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used under mild conditions.

Major Products Formed

Oxidation: Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone.

Reduction: this compound.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol has shown potential in various therapeutic areas due to its unique structural features:

- Anti-inflammatory Properties: Research indicates that compounds with similar pyrazole structures exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity: Some studies suggest that this compound may possess antimicrobial properties, which can be beneficial in developing new antibiotics or antifungal agents .

- Cancer Therapeutics: Preliminary studies have shown that this compound can inhibit cell growth in cancer cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve the activation of apoptotic pathways.

Biological Evaluation

The biological activity of this compound has been evaluated through various in vitro and in vivo studies:

| Study Type | Findings |

|---|---|

| In Vitro | Significant inhibition of cell growth in colon cancer cell lines. Mechanism linked to increased caspase activity. |

| In Vivo | Animal model studies demonstrated reduced tumor size in xenograft models, suggesting therapeutic potential. |

Material Science Applications

This compound is also being explored for its utility in material science:

- Polymer Development: Due to its unique structure, this compound can serve as a building block for synthesizing advanced polymers and coatings that exhibit desirable mechanical and thermal properties .

Case Study 1: In Vitro Analysis

A study on colon cancer cell lines revealed that this compound significantly inhibits cell growth compared to control groups. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased caspase activity.

Case Study 2: In Vivo Efficacy

In an animal model study, the compound demonstrated efficacy in reducing tumor size in xenograft models. The treatment group exhibited a marked decrease in tumor volume compared to the placebo group, suggesting its potential for therapeutic application.

Mecanismo De Acción

The mechanism of action of cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Cyclohexyl(1-ethyl-3-methyl-1H-pyrazol-5-yl)methanone

- Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone

- Cyclohexyl(1-methyl-1H-pyrazol-3-yl)ethanol

Uniqueness

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a hydroxyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanol is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and comparative data with similar compounds.

Chemical Structure and Properties

Molecular Formula : CHNO

SMILES : CN1C=CC(=N1)C(C2CCCCC2)O

InChI : InChI=1S/C11H18N2O/c1-12-9(8-10(13)14)7-6-11(2)3-4-5-11/h6-8,10,13H,3-5,12H2,1-2H3

The compound features a cyclohexyl group attached to a pyrazole ring and a hydroxymethyl group, which contributes to its unique biological properties.

This compound modulates various biological pathways by interacting with specific enzymes and receptors. The presence of the hydroxyl group allows for potential hydrogen bonding interactions, enhancing the compound's affinity for target proteins. It has been noted for its ability to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are critical in pain and inflammation management .

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This effect is similar to known anti-inflammatory drugs but may offer improved selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional NSAIDs .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Pyrazole derivatives are widely recognized for their broad-spectrum antimicrobial activities, and this compound is no exception. Initial studies suggest efficacy against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its ability to modulate inflammatory responses in the central nervous system could make it useful in treating neurodegenerative diseases where inflammation plays a critical role .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial | Unique hydroxymethyl group enhances binding |

| Cyclohexyl(1-methyl-1H-pyrazol-3-yl)methanone | Similar | Moderate anti-inflammatory | Lacks hydroxymethyl group |

| 5-Cyclohexyl-pyrazole derivatives | Varies | Antimicrobial, Anti-inflammatory | Broader spectrum but less selective |

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

Study 1: Inhibition of COX Enzymes

A study evaluated the compound's effectiveness in inhibiting COX enzymes using recombinant enzyme assays. Results indicated that it significantly reduced COX activity compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Study 2: Antimicrobial Efficacy

In vitro tests against multiple bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its viability as an alternative treatment option .

Study 3: Neuroprotective Properties

Research involving animal models indicated that the compound could reduce neuroinflammation markers following induced brain injury, highlighting its potential role in neuroprotection .

Propiedades

IUPAC Name |

cyclohexyl-(1-methylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-13-8-7-10(12-13)11(14)9-5-3-2-4-6-9/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTBYFMSDLULMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.